N-(4-Acetamidophenyl)-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide
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Overview
Description
N-(4-Acetamidophenyl)-3-(1H-pyrrol-1-YL)-3-(thiophen-3-YL)propanamide: , belongs to the class of organic compounds called . It features an acetamido group (NHCOCH₃) attached to a phenyl ring, which is further linked to a pyrrole and a thiophene ring. The compound’s structure combines aromaticity and functional groups, making it interesting for various applications.
Preparation Methods
Synthetic Routes: APTP can be synthesized through various methods. One common approach involves the reaction of 4-acetamidophenylboronic acid with 1-bromo-1-(thiophen-3-yl)ethanone in the presence of a base (such as potassium carbonate) to form the desired product.
Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., dimethyl sulfoxide or tetrahydrofuran).
Industrial Production: While APTP is not produced industrially on a large scale, its synthesis can be adapted for bulk production if needed.
Chemical Reactions Analysis
Reactivity: APTP can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the amide or aromatic rings.
Scientific Research Applications
Chemistry: APTP serves as a building block for designing novel organic molecules due to its unique structure.
Biology: Researchers explore APTP derivatives as potential bioactive compounds, targeting enzymes or receptors.
Medicine: APTP analogs may exhibit antitumor, anti-inflammatory, or antimicrobial properties.
Industry: Although not widely used, APTP derivatives could find applications in materials science or drug delivery.
Mechanism of Action
- APTP’s mechanism of action depends on its specific target. It may inhibit enzymes, modulate signaling pathways, or interact with receptors. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other amides with aromatic rings, such as acetanilide or benzamide, share similarities with APTP.
Uniqueness: APTP’s combination of pyrrole, thiophene, and acetamido groups distinguishes it from most other amides.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C19H19N3O2S/c1-14(23)20-16-4-6-17(7-5-16)21-19(24)12-18(15-8-11-25-13-15)22-9-2-3-10-22/h2-11,13,18H,12H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
GJYBHNIJSBDZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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